3-Fluoro-1-methylpiperidin-2-one
Description
3-Fluoro-1-methylpiperidin-2-one is a fluorinated piperidinone derivative characterized by a six-membered piperidin-2-one ring substituted with a fluorine atom at position 3 and a methyl group at position 1. Piperidinone scaffolds are widely studied in medicinal chemistry due to their conformational rigidity and versatility in drug design, particularly in central nervous system (CNS) targeting and enzyme inhibition applications .
Properties
Molecular Formula |
C6H10FNO |
|---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
3-fluoro-1-methylpiperidin-2-one |
InChI |
InChI=1S/C6H10FNO/c1-8-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3 |
InChI Key |
HCOABOUAONQTFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methylpiperidin-2-one typically involves the fluorination of 1-methylpiperidin-2-one. One common method is the direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of 3-Fluoro-1-methylpiperidin-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1-methylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: LiAlH4 in dry ether at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidinones depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C6H10FNO
Molecular Weight : 137.15 g/mol
IUPAC Name : 3-Fluoro-1-methylpiperidin-2-one
The compound features a fluorine atom at the third position and a methyl group at the first position of the piperidine ring, which contributes to its distinct chemical and biological properties.
Chemistry
3-Fluoro-1-methylpiperidin-2-one serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in various chemical reactions:
- Oxidation : Capable of forming ketones or carboxylic acids.
- Reduction : Can yield alcohols or amines.
- Nucleophilic Substitution : The fluorine atom or amine group can be replaced by other nucleophiles, leading to diverse derivatives.
Biology
The compound has been studied for its potential biological effects:
- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It has shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This property suggests potential applications in treating cognitive disorders.
Medicine
The therapeutic potential of 3-Fluoro-1-methylpiperidin-2-one is being explored in several areas:
- Neurological Disorders : Its cholinesterase-inhibiting properties make it a candidate for Alzheimer's disease treatment.
- Cancer Therapy : Research indicates that derivatives of piperidine compounds may induce apoptosis in cancer cell lines, suggesting potential anticancer applications.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of 3-Fluoro-1-methylpiperidin-2-one in various experimental models:
Neurological Studies
In vitro studies demonstrate that this compound effectively inhibits AChE activity, leading to increased acetylcholine levels and improved cognitive function in animal models. For instance, a study showed that treatment with this compound resulted in enhanced memory retention in rodent models of cognitive impairment.
Cancer Research
A study evaluated piperidine derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives exhibited significant apoptosis induction. In particular, 3-Fluoro-1-methylpiperidin-2-one was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methylpiperidin-2-one largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This can lead to the modulation of specific molecular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues of Piperidin-2-one Derivatives
The following table summarizes key structural and physicochemical differences between 3-Fluoro-1-methylpiperidin-2-one and related compounds:
Key Observations :
- Substituent Effects: The introduction of a fluorine atom at position 3 (as in 3-Fluoro-1-methylpiperidin-2-one) likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs. This is consistent with fluorinated compounds in and , where fluorine improves binding affinity and pharmacokinetics .
- Molecular Weight and Complexity : The target compound has a simpler structure (MW ~131.15) compared to ’s analog (MW 236.29), which includes a bulky 4-fluorophenyl group. Lower molecular weight may enhance bioavailability .
Physicochemical Properties
- Density and pKa: ’s compound has a predicted density of 1.173 g/cm³ and pKa of 8.69, suggesting moderate basicity. For 3-Fluoro-1-methylpiperidin-2-one, the absence of an amino group may lower pKa, increasing neutrality .
- Thermal Stability : Fluorine’s electron-withdrawing effect likely enhances thermal stability, as seen in fluorinated heterocycles in .
Biological Activity
3-Fluoro-1-methylpiperidin-2-one is a fluorinated derivative of piperidine, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of biologically active molecules.
- Molecular Formula : C6H10FN
- Molecular Weight : 115.15 g/mol
- IUPAC Name : 3-Fluoro-1-methylpiperidin-2-one
- Canonical SMILES : CC1(CCN(C1)=O)F
The biological activity of 3-Fluoro-1-methylpiperidin-2-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, which can improve membrane permeability and influence the compound's pharmacokinetic properties.
Biological Activities
Research indicates that 3-Fluoro-1-methylpiperidin-2-one exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially acting against Gram-positive and Gram-negative bacteria.
- CNS Activity : Due to its structural similarity to other piperidine derivatives, it may exhibit central nervous system (CNS) activity, making it a candidate for further exploration in neuropharmacology.
- Potential Antitumor Effects : Early-stage research indicates that this compound may inhibit certain cancer cell lines, although more extensive studies are necessary to confirm these effects.
Research Findings and Case Studies
Several studies have explored the biological activity of 3-Fluoro-1-methylpiperidin-2-one:
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The fluorination at the 3-position is crucial for enhancing the compound's biological profile. Comparative studies with non-fluorinated analogs demonstrate that fluorination can significantly affect potency and selectivity towards biological targets.
Table 2: Comparison of Fluorinated vs Non-Fluorinated Analogues
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 3-Fluoro-1-methylpiperidin-2-one | Antibacterial | 12.5 |
| 1-Methylpiperidin-2-one | Antibacterial | >50 |
| 3-Chloro-1-methylpiperidin-2-one | Antitumor | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
